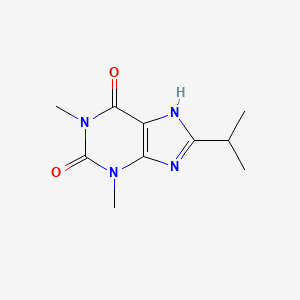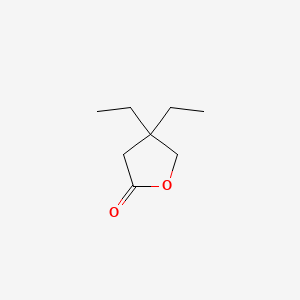
2(3H)-Furanone, dihydro-4,4-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4,4-diethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a furan ring with two ethyl groups attached to the fourth carbon, making it a diethyl derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4,4-diethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4,4-diethyl-1,3-butanediol. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired furanone.
Industrial Production Methods
Industrial production of 2(3H)-Furanone, dihydro-4,4-diethyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-4,4-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone to its corresponding alcohols or alkanes.
Substitution: The ethyl groups on the furan ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4,4-diethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanone, dihydro-4,4-diethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The furanone ring is known to interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2(3H)-Furanone, dihydro-4,4-dimethyl-: A similar compound with methyl groups instead of ethyl groups.
2(3H)-Furanone, dihydro-4,4-dipropyl-: A derivative with propyl groups.
2(3H)-Furanone, dihydro-4,4-dibutyl-: A derivative with butyl groups.
Uniqueness
2(3H)-Furanone, dihydro-4,4-diethyl- is unique due to its specific ethyl substitutions, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
33867-33-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
4,4-diethyloxolan-2-one |
InChI |
InChI=1S/C8H14O2/c1-3-8(4-2)5-7(9)10-6-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
HQTJKEWNLFHMHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=O)OC1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3AS,8aR)-2-Phenyl-octahydro-pyrrolo[3,2-b]azepin-5-one](/img/structure/B13734087.png)

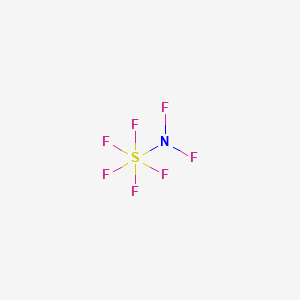
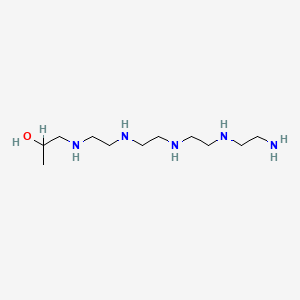


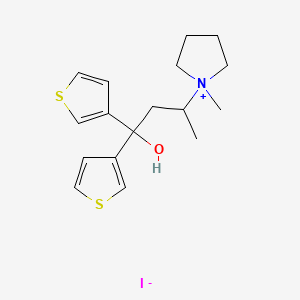
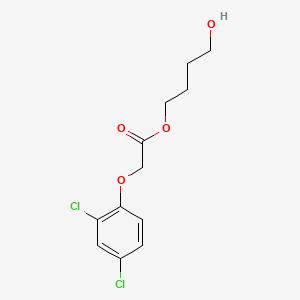

![Chlorosulfurous acid, 2-[4-(1,1-dimethylethyl)phenoxy]cyclohexyl ester](/img/structure/B13734135.png)
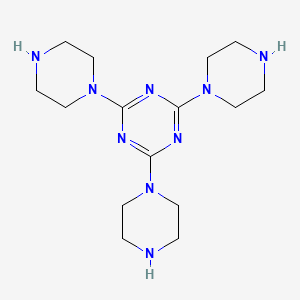
![2-chloro-N-(2-chloroethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B13734144.png)
